2-hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-Hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H11I2NO3 It is characterized by the presence of two iodine atoms, a hydroxyl group, and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide typically involves the iodination of a suitable precursor, followed by the introduction of the methoxyphenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the benzene ring. The hydroxyl group can be introduced through a nucleophilic substitution reaction, while the methoxyphenyl group is typically introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atoms can be reduced to form the corresponding hydroxy compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the iodine atoms can yield a dihydroxy compound.
Scientific Research Applications
2-Hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its iodine content, which can be useful in radiopharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as high refractive index or specific optical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms can interact with biological molecules, leading to the disruption of cellular processes. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodo-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-3,5-diiodo-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H11I2NO3 |
---|---|
Molecular Weight |
495.05 g/mol |
IUPAC Name |
2-hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11I2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) |
InChI Key |
VHSVVBYZUFKCOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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